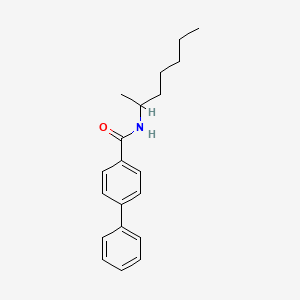

N-(heptan-2-yl)biphenyl-4-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

N-heptan-2-yl-4-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO/c1-3-4-6-9-16(2)21-20(22)19-14-12-18(13-15-19)17-10-7-5-8-11-17/h5,7-8,10-16H,3-4,6,9H2,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJCQSBJRRSLWFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(heptan-2-yl)biphenyl-4-carboxamide typically involves the reaction of biphenyl-4-carboxylic acid with heptan-2-amine. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is conducted under anhydrous conditions and at a controlled temperature to ensure high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the yield and quality of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-(heptan-2-yl)biphenyl-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated biphenyl derivatives, while substitution reactions can produce a variety of functionalized biphenyl compounds .

Wissenschaftliche Forschungsanwendungen

N-(heptan-2-yl)biphenyl-4-carboxamide has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties

Wirkmechanismus

The mechanism of action of N-(heptan-2-yl)biphenyl-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor signaling pathways by acting as an agonist or antagonist .

Vergleich Mit ähnlichen Verbindungen

Structural Features

The substituent on the amide nitrogen critically defines the activity and physicochemical properties of biphenyl-4-carboxamide derivatives. Key analogs include:

*THQ: Tetrahydroquinoline

Key Insights :

Physicochemical Properties

Physicochemical data for select analogs:

*LogP: Octanol-water partition coefficient; †HLM: Human liver microsomes

Key Insights :

Key Insights :

- ASP8370’s TRPV1 antagonism is linked to its quinoline-pyrrolidine substituent, demonstrating structure-activity relationship (SAR) precision .

- Sulfonamide-based biphenyl-4-carboxamides show broad-spectrum antifungal activity, likely due to sulfonamide’s enzyme inhibition .

- Substituent polarity (e.g., hydroxycarbamoyl) may shift targets from ion channels to epigenetic enzymes .

Q & A

Q. What are the standard synthetic routes for N-(heptan-2-yl)biphenyl-4-carboxamide, and how are intermediates purified?

- Methodological Answer : The synthesis typically involves a condensation reaction between biphenyl-4-carboxylic acid and heptan-2-amine, facilitated by coupling agents such as HATU or EDCl. Post-reaction purification is achieved via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization includes:

- NMR : Key peaks include aromatic protons (δ 7.2–8.0 ppm for biphenyl) and aliphatic protons from the heptan-2-yl group (δ 0.8–1.6 ppm).

- FT-IR : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹).

- Elemental analysis : Validate empirical formula (e.g., C₂₀H₂₅NO).

Parallel validation with computational methods (e.g., DFT) ensures structural fidelity .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction : Resolves bond lengths, angles, and torsion angles (e.g., biphenyl dihedral angle ~30–40°).

- Solid-state NMR : Validates crystallographic data by comparing experimental shifts with DFT-predicted values.

- Mass spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Example data table for X-ray parameters:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a=10.2 Å, b=15.4 Å, c=8.7 Å |

| Resolution | 0.84 Å |

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT calculations : Use B3LYP/6-311++G(d,p) basis set to compute:

- HOMO-LUMO gaps (predicts redox behavior).

- Electrostatic potential maps (identifies nucleophilic/electrophilic sites).

- Transition-state analysis for reaction mechanisms (e.g., hydrolysis).

- Molecular docking : Screen against protein targets (e.g., kinases) to predict binding affinities. Validate with experimental IC₅₀ values from enzyme assays .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Systematic SAR studies : Synthesize analogs with modifications to the biphenyl or heptan-2-yl groups. Test in standardized assays (e.g., cytotoxicity via MTT, antimicrobial via MIC).

- Advanced biophysical assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target binding kinetics.

Example SAR table:

| Analog (R-group) | IC₅₀ (μM) | LogP | Notes |

|---|---|---|---|

| Heptan-2-yl | 12.3 | 4.5 | Parent compound |

| Cyclohexyl | 8.7 | 3.9 | Improved activity |

| n-Octyl | 25.1 | 5.2 | Reduced solubility |

Q. What strategies optimize the synthesis of this compound for high-throughput applications?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while maintaining yield.

- Flow chemistry : Enables continuous production with in-line monitoring (e.g., FT-IR for real-time reaction tracking).

- Automated purification : Combine flash chromatography with mass-directed fraction collection.

Example optimization parameters:

| Condition | Conventional | Microwave | Flow |

|---|---|---|---|

| Time (h) | 12 | 0.5 | 2 |

| Yield (%) | 65 | 72 | 80 |

| Purity (HPLC) | 95% | 98% | 99% |

Data Contradiction Analysis

Q. How to address discrepancies between theoretical (DFT) and experimental spectroscopic data?

- Methodological Answer :

- Solvent effects : Re-run DFT calculations with implicit solvent models (e.g., PCM for chloroform).

- Vibrational mode assignments : Compare experimental IR peaks with scaled DFT frequencies (scaling factor ~0.97).

- Dynamic effects : Use molecular dynamics (MD) simulations to account for conformational flexibility in solution.

Example IR comparison:

| Vibration Mode | Experimental (cm⁻¹) | DFT (cm⁻¹) | Deviation |

|---|---|---|---|

| C=O stretch | 1652 | 1675 | +23 |

| N–H bend | 1548 | 1520 | -28 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.